

# Application Note: Analysis of Adipates Using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *Diammonium adipate*

Cat. No.: *B107630*

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## Introduction

Adipates, esters of adipic acid, are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly in polyvinyl chloride (PVC) and polyvinylidene chloride (PVDC) based plastics. These compounds can be found in a variety of consumer products, including food packaging materials, medical devices, and toys. Due to their potential to migrate from these materials into food, beverages, or biological systems, sensitive and reliable analytical methods for their detection and quantification are crucial.<sup>[1][2]</sup> Adipic acid itself is a dicarboxylic acid that can be a biomarker for certain metabolic disorders.<sup>[3]</sup> Gas chromatography-mass spectrometry (GC-MS) is a powerful and extensively utilized technique for the analysis of semi-volatile organic compounds like adipate esters and, with appropriate derivatization, for non-volatile compounds like adipic acid, offering high-resolution separation and definitive identification.<sup>[2][4]</sup>

This application note provides detailed protocols for the analysis of adipates in various matrices using GC-MS.

## Experimental Protocols

### Protocol 1: Analysis of Adipate Plasticizers in Food Samples (e.g., Ham Sausage)

This protocol is adapted from a validated method for determining adipate plasticizers that have migrated from food packaging.[\[5\]](#)[\[6\]](#)

## 1. Sample Preparation: Solid Phase Extraction (SPE)

- Homogenization: Weigh a representative portion of the food sample (e.g., ham sausage) and homogenize it.[\[7\]](#)
- Liquid Extraction: Add a suitable volume of hexane to the homogenized sample and vortex or shake vigorously to extract the adipate esters into the organic solvent.[\[7\]](#)
- Centrifugation: Centrifuge the mixture to separate the hexane layer from the solid food matrix.[\[7\]](#)
- SPE Cleanup:
  - Condition an Oasis MAX solid-phase extraction cartridge.[\[5\]](#)[\[6\]](#)
  - Load the hexane extract onto the conditioned cartridge.
  - Elute the adipate plasticizers with 2 mL of acetonitrile.[\[6\]](#)
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45 °C.[\[6\]](#)
- Reconstitution: Reconstitute the residue in 1 mL of acetonitrile with 3 minutes of vortexing. The sample is now ready for GC-MS analysis.[\[6\]](#)

## 2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Thermo Trace GC 2000 or equivalent.[\[6\]](#)
- Mass Spectrometer: DSQII mass spectrometer or equivalent.[\[6\]](#)
- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m), is suitable.[\[8\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[\[8\]](#)

- Injector Temperature: 250°C.[8]
- Injection Mode: Splitless.[8]
- Oven Temperature Program:
  - Initial temperature: 70°C, hold for 2 minutes.
  - Ramp 1: Increase to 155°C at 4°C/min.
  - Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[8]
- Mass Spectrometer Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.[9]
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

## Protocol 2: Analysis of Adipic Acid in Biological Samples (e.g., Urine, Plasma)

Direct analysis of the polar and non-volatile adipic acid by GC is challenging.[4] Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[4]

### 1. Sample Preparation and Derivatization

Two common derivatization methods are silylation and alkylation/esterification.[4]

#### A. Silylation using BSTFA

- Sample Preparation: Transfer a known amount of the sample or standard solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
- Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA + 1% TMCS to the dried sample.[4]
- Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 60 minutes.[4]

- Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.[\[4\]](#)

#### B. Alkylation/Esterification using BF<sub>3</sub>-Methanol

- Sample Preparation: Transfer a known amount of the sample or standard solution to a reaction vial and evaporate the solvent to dryness.[\[4\]](#)
- Reagent Addition: Add 200 µL of anhydrous methanol and 100 µL of 14% BF<sub>3</sub>-Methanol solution to the dried sample.[\[4\]](#)
- Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 30 minutes.[\[4\]](#)
- Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.[\[4\]](#)
- Sample Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the dimethyl adipate to a clean vial for GC-MS analysis.[\[4\]](#)

## 2. GC-MS Instrumentation and Conditions

The GC-MS conditions are generally similar to those in Protocol 1, with potential adjustments to the temperature program based on the specific derivative being analyzed.

## Data Presentation

The following tables summarize the quantitative performance data for adipate analysis by GC-MS from various studies.

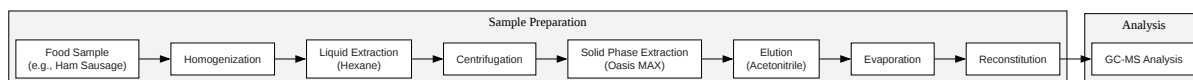
Table 1: Quantitative Performance for Adipate Plasticizer Analysis

Analyte(s)	Matrix	Linearity Range	Correlation Coefficient ( $r^2$ )	Recovery	%RSD / %CV	Limit of Detection (LOD)	Reference
5 Adipate Plasticizers	Ham Sausage	5 - 1000 ng/g	> 0.998	85.7% - 106% (SPE efficiency)	Intraday: 2.5% - 11.3%, Interday: 2.8% - 15.6%	Not specified	[5][6]
Di(2-ethylhexyl) adipate (DEHA) and 8 Phthalates	Human Milk	Not specified	Not specified	Not specified	Not specified	Levels from 30.4-237 ng/g detected	[10]
Phthalates and Adipates	Human Serum	Not specified	> 0.98	Intra-day: 91.4% - 108.4%, Inter-day: 91.0% - 110.2%	Intra-day: 4.9% - 13.3%, Inter-day: 5.2% - 13.4%	0.7 - 4.5 ng/mL	[11]

Table 2: Quantitative Performance for Adipic Acid Analysis (with Derivatization)

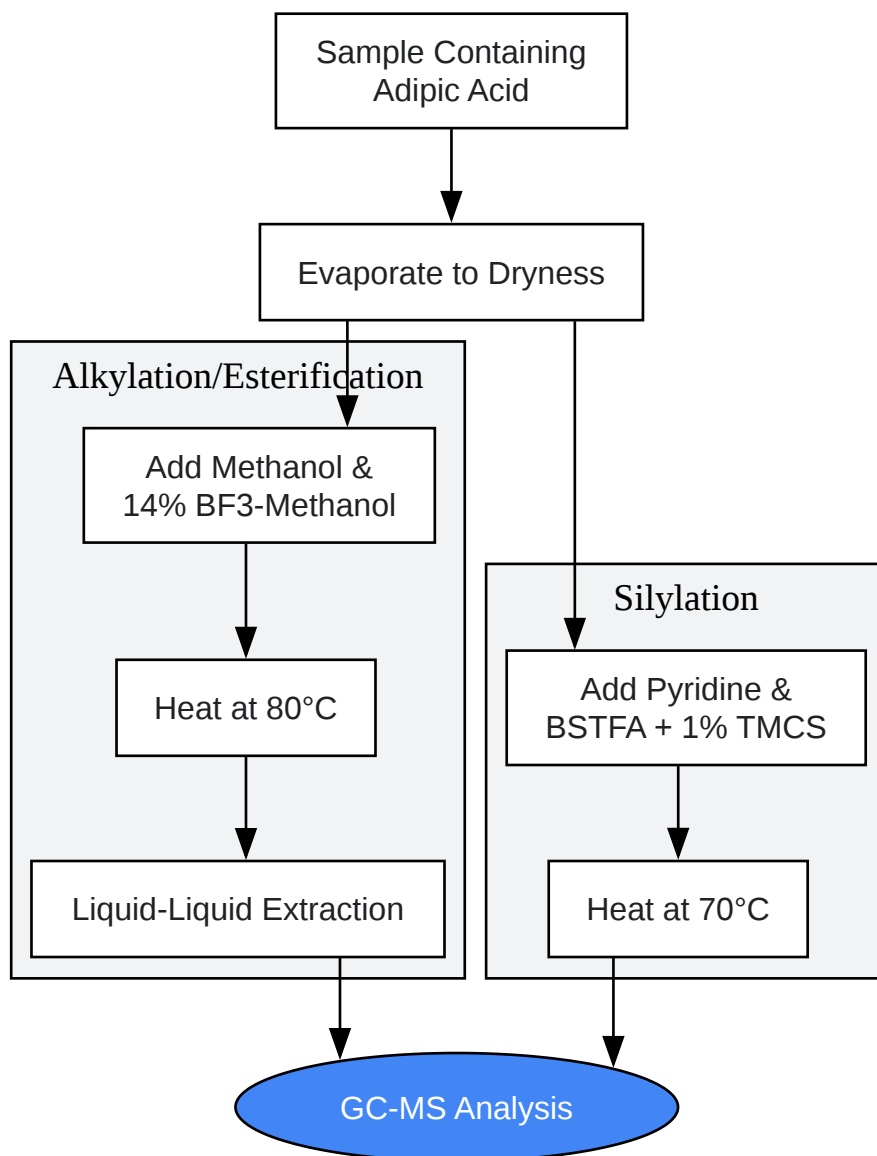
Derivatization Method	Matrix	Linearity Range	Correlation Coefficient ( $r^2$ )	Recovery	%RSD / %CV	Limit of Detection (LOD)	Reference
Silylation	Not specified	2.0 - 100.0 $\mu\text{g/mL}$	$> 0.995$	82.97% - 114.96%	0.32% - 13.76%	0.04 - 0.42 $\mu\text{mol/L}$	[8]
Hexamethyl disilazane (HMDS)	Air and Water	2 - 100 $\mu\text{g/mL}$	Not specified	Not specified	Not specified	Air: 7 $\mu\text{g/m}^3$ , Water: 1 $\mu\text{g/L}$	[12][13]
Trimethyl silyl derivatives	Urine	Not specified	Not specified	57% - 106% (SPE efficiency)	Not specified	Not specified	[14]

## Visualizations



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**Figure 1:** Experimental workflow for adipate plasticizer analysis.



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**Figure 2:** Derivatization workflow for adipic acid analysis.

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